molecular formula C16H29NO B5215110 {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol

{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol

Cat. No. B5215110
M. Wt: 251.41 g/mol
InChI Key: XLHIGVXKYDUBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol, also known as TC-222, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological and pathological processes. The purpose of

Mechanism of Action

{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol is a selective agonist for the α7 nicotinic acetylcholine receptor. When it binds to this receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This activation has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects
{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol has been shown to have several biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. It has also been shown to have analgesic effects and to reduce the development of tolerance to opioids in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows researchers to specifically target this receptor and study its effects on various physiological and pathological processes. However, one limitation of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol. One direction is to further investigate its potential therapeutic applications for Alzheimer's disease and schizophrenia. Another direction is to study its effects on other physiological and pathological processes, such as inflammation and pain. Additionally, the development of more selective and less toxic analogs of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol may lead to new insights into the function of the α7 nicotinic acetylcholine receptor and its potential as a therapeutic target.

Synthesis Methods

The synthesis of {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol involves several steps, including the reaction of 2,6,6-trimethyl-1-cyclohexen-1-ylmagnesium bromide with 2-bromoethylpyrrolidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with para-toluenesulfonic acid and methanol. The synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. {1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential for these disorders.

properties

IUPAC Name

[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c1-13-6-4-9-16(2,3)15(13)8-11-17-10-5-7-14(17)12-18/h14,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIGVXKYDUBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.